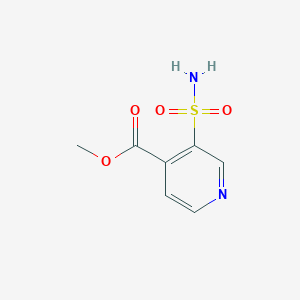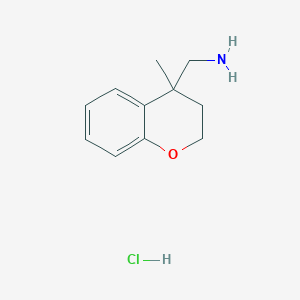![molecular formula C5H9NO2S B15306220 (1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15306220.png)
(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R)-6-Thia-3-azabicyclo[320]heptane 6,6-dioxide is a bicyclic compound that contains sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide typically involves the construction of the bicyclic framework followed by the introduction of the sulfur dioxide group. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under specific reaction conditions. For example, the use of palladium-catalyzed reactions has been reported for the synthesis of similar bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The development of green chemistry approaches to minimize waste and environmental impact is also an important consideration.
Análisis De Reacciones Químicas
Types of Reactions
(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The nitrogen and sulfur atoms can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce different bicyclic derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form interactions with various enzymes or receptors, leading to changes in their activity. These interactions can result in the modulation of biochemical pathways and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but lacks the sulfur dioxide group.
5-Amino-1,2,3-triazoles: These compounds contain nitrogen atoms and have similar reactivity but different structural features.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin: Another nitrogen-containing heterocycle with distinct chemical properties.
Uniqueness
(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic framework. This combination of elements imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C5H9NO2S |
|---|---|
Peso molecular |
147.20 g/mol |
Nombre IUPAC |
(1S,5R)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)3-4-1-6-2-5(4)9/h4-6H,1-3H2/t4-,5-/m0/s1 |
Clave InChI |
AMRBNGGGZIGGLD-WHFBIAKZSA-N |
SMILES isomérico |
C1[C@H]2CS(=O)(=O)[C@H]2CN1 |
SMILES canónico |
C1C2CS(=O)(=O)C2CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B15306149.png)


![3-Azido-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B15306196.png)


![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15306214.png)


![3-[2-(Methylamino)ethyl]phenol](/img/structure/B15306235.png)


